
3,3-Dimethylbutane-1-sulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbutane-1-sulfinyl chloride is a versatile chemical compound used extensively in scientific research. It is known for its diverse applications ranging from organic synthesis to pharmaceutical development, making it an indispensable tool for researchers exploring new frontiers in chemistry and medicine.
Méthodes De Préparation
The preparation of 3,3-Dimethylbutane-1-sulfinyl chloride typically involves the chlorination of 3,3-dimethylbutane-1-sulfinic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under controlled conditions to ensure high yield and purity. The reaction is as follows:
3,3-Dimethylbutane-1-sulfinic acid+SOCl2→3,3-Dimethylbutane-1-sulfinyl chloride+SO2+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
3,3-Dimethylbutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: It can be oxidized to 3,3-dimethylbutane-1-sulfonyl chloride using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: It can be reduced to 3,3-dimethylbutane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,3-Dimethylbutane-1-sulfinyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfinamide-based drugs.
Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of sulfinylated proteins
Mécanisme D'action
The mechanism of action of 3,3-Dimethylbutane-1-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparaison Avec Des Composés Similaires
3,3-Dimethylbutane-1-sulfinyl chloride can be compared with other similar compounds such as:
3,3-Dimethylbutane-1-sulfonyl chloride: This compound is similar in structure but has a sulfonyl chloride group instead of a sulfinyl chloride group. It is used in similar applications but has different reactivity and properties.
3,3-Dimethylbutane-1-sulfinic acid: This compound is the precursor to this compound and has different reactivity due to the presence of the sulfinic acid group.
3,3-Dimethylbutane-1-sulfonic acid: This compound is similar to 3,3-Dimethylbutane-1-sulfinic acid but has a sulfonic acid group, making it more acidic and reactive in different types of reactions
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C6H13ClOS |
|---|---|
Poids moléculaire |
168.69 g/mol |
Nom IUPAC |
3,3-dimethylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H13ClOS/c1-6(2,3)4-5-9(7)8/h4-5H2,1-3H3 |
Clé InChI |
VUWSXAFSJMQTHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
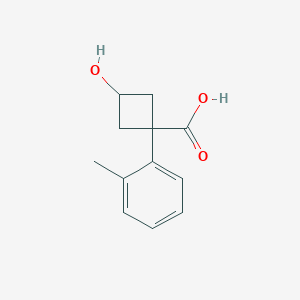

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
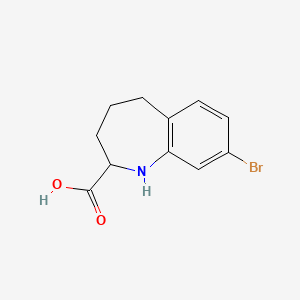
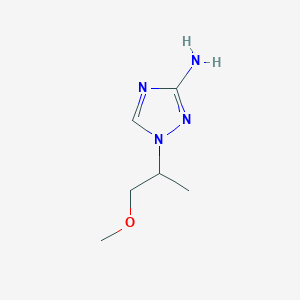
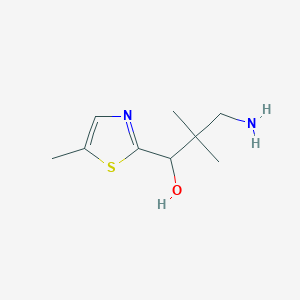


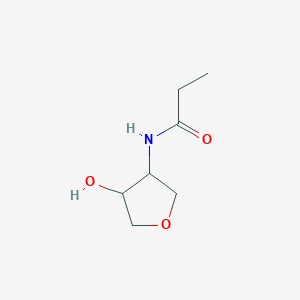

![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)
